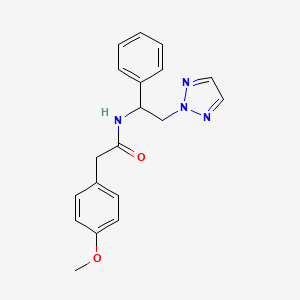
2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves a multi-step process:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
-
Attachment of the Phenyl Group: : The phenyl group can be introduced through a Grignard reaction or a Suzuki coupling reaction, depending on the availability of the starting materials.
-
Formation of the Acetamide Moiety: : The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the Huisgen cycloaddition and automated systems for the
生物活性
The compound 2-(4-methoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a methoxyphenyl group, a triazole moiety, and an acetamide functional group, which are critical for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, a study demonstrated that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways. The compound's ability to interact with specific proteins involved in cell cycle regulation has been highlighted.
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 3.5 | Cell cycle arrest |
| Target Compound | A549 (Lung) | 4.2 | Protein interaction |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth. This activity is particularly relevant in the context of drug-resistant strains.
Case Study: Antimicrobial Screening
A recent study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone, suggesting effective antimicrobial activity.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research demonstrates that it can inhibit pro-inflammatory cytokines, potentially benefiting conditions like arthritis.
The biological activities of this compound can be attributed to several mechanisms:
- Protein Interaction : The compound binds to specific proteins involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Cytokine Modulation : The compound modulates the release of inflammatory cytokines.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-17-9-7-15(8-10-17)13-19(24)22-18(14-23-20-11-12-21-23)16-5-3-2-4-6-16/h2-12,18H,13-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNNGYQEJRRPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













